molecular formula C14H21ClN4O B12002522 N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride CAS No. 23622-25-5

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride

Cat. No.: B12002522
CAS No.: 23622-25-5
M. Wt: 296.79 g/mol
InChI Key: IICLQAJULMEIPY-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride typically involves the reaction of N,N-diethyl-ethylenediamine with 3-phenyl-1,2,4-oxadiazole. The reaction is carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness: N,N-Diethyl-N’-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride is unique due to its specific substitution pattern and the presence of both diethylamino and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

23622-25-5

Molecular Formula

C14H21ClN4O

Molecular Weight

296.79 g/mol

IUPAC Name

N',N'-diethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C14H20N4O.ClH/c1-3-18(4-2)11-10-15-14-16-13(17-19-14)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3,(H,15,16,17);1H

InChI Key

IICLQAJULMEIPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2.Cl

Origin of Product

United States

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